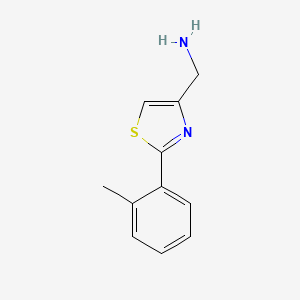

(2-(O-Tolyl)thiazol-4-YL)methanamine

Description

Historical Context and Development

The historical development of this compound traces its origins to the foundational work in thiazole chemistry established by Arthur Rudolf Hantzsch and his collaborator Johann Heinrich Weber in 1887. On November 18, 1887, these pioneering chemists signed what could be considered the birth certificate of thiazole chemistry, publishing their seminal work titled "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)". Their groundbreaking research provided the first systematic understanding of thiazole structures and laid the conceptual framework that would eventually enable the development of sophisticated thiazole derivatives like this compound.

Hantzsch and Weber's original definition described thiazoles as nitrogen and sulfur-containing substances with the formula (CH)₃NS arranged in ring formation, relating them to pyridine in the same way that thiophene relates to benzene. Their work established the fundamental synthetic pathways for thiazole construction, particularly through the interaction of alpha-haloketones or alpha-halogenaldehydes with thioamides, a methodology that became known as the Hantzsch synthesis. This synthetic approach remains relevant today and provides one of the classical routes for constructing thiazole rings similar to those found in this compound.

The evolution from these early discoveries to modern thiazole derivatives like this compound reflects over a century of synthetic advancement and structural refinement. Early thiazole research encountered significant challenges, including a notable scientific controversy between Hantzsch and Tcherniac that lasted for 36 years regarding the correct structural assignment of certain thiazole derivatives. This controversy, while scientifically contentious, ultimately contributed to a deeper understanding of thiazole chemistry and isomerization processes that inform modern synthetic strategies.

The development of substituted thiazoles with specific functional groups, such as the methanamine substituent found in the target compound, represents a more recent advancement in thiazole chemistry. Research has shown that the incorporation of specific substituents at defined positions on the thiazole ring can dramatically alter the compound's biological activity and chemical properties. Contemporary synthetic methods for constructing complex thiazole derivatives employ sophisticated techniques including one-pot procedures that combine multiple synthetic transformations, as demonstrated in recent research on thiazol-2(3H)-imine derivatives.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable significance within the broader context of heterocyclic chemistry, representing an exemplary case of how strategic structural modifications can enhance the utility of heterocyclic scaffolds. The thiazole ring system itself belongs to the azole family of heterocycles, which includes imidazoles and oxazoles, and demonstrates significant pi-electron delocalization characteristics that contribute to aromatic stability. This aromaticity is evidenced by proton nuclear magnetic resonance chemical shifts of ring protons that absorb between 7.27 and 8.77 parts per million, indicating strong diamagnetic ring current effects typical of aromatic systems.

The heterocyclic nature of the thiazole ring provides several advantages that make compounds like this compound particularly valuable in chemical research and development. Heterocyclic compounds generally exhibit enhanced oral absorption, improved bioavailability, and superior salt-forming ability compared to their carbocyclic counterparts. These properties arise from the presence of heteroatoms that can participate in hydrogen bonding interactions and influence molecular polarity in ways that optimize biological activity and pharmaceutical properties.

Within the context of modern drug discovery, thiazole-containing compounds have achieved remarkable success, with the thiazole scaffold present in more than 18 drugs approved by regulatory authorities. This prevalence reflects the scaffold's ability to interact effectively with biological targets while maintaining favorable pharmacokinetic properties. The specific substitution pattern found in this compound, featuring both aromatic and aliphatic functional groups, provides multiple sites for molecular recognition and binding interactions that can be optimized for specific biological targets.

Recent research has demonstrated the versatility of thiazole-based scaffolds in developing compounds with diverse biological activities. Studies have shown that thiazole derivatives can exhibit anti-inflammatory, antioxidant, antibacterial, antifungal, analgesic, and anticancer properties. The structural features present in this compound, particularly the combination of the thiazole ring with aromatic and amine functionalities, position it well for potential biological activity across multiple therapeutic areas.

The significance of this compound extends beyond biological applications to include material science and catalytic applications. Research has explored thiazole-based compounds for their potential in creating advanced materials with enhanced thermal and mechanical properties. The aromatic character of the thiazole ring system, combined with the specific substituent pattern, provides opportunities for incorporation into polymer matrices and other advanced material systems where heterocyclic functionality can impart desirable properties.

Position within Thiazole-Based Compounds

This compound occupies a distinctive position within the extensive family of thiazole-based compounds, characterized by its specific substitution pattern and functional group arrangement that distinguishes it from other thiazole derivatives. The compound represents a category of thiazoles featuring aromatic substitution at the 2-position combined with aliphatic amine functionality at the 4-position, a structural motif that provides unique chemical and biological properties compared to other thiazole classes.

Comparative analysis with other thiazole-based compounds reveals several structural relationships and distinctions that define the compound's position within this chemical family. Unlike simple thiazoles such as 4-methylthiazole, which was among the first free thiazoles described historically, this compound incorporates multiple functional groups that significantly expand its potential for molecular interactions and biological activity. The presence of the o-tolyl group introduces steric bulk and electronic effects that differ markedly from other aromatic thiazole derivatives.

Research on related thiazole compounds has demonstrated the importance of substitution patterns in determining biological activity and chemical behavior. Studies of thiazole central scaffold-based small molecules as human lactate dehydrogenase A inhibitors have shown that compounds with carboxylate groups and aromatic rings directly bonded to the thiazole scaffold can exhibit significant biological activity. While this compound differs in its specific functional group arrangement, it shares the common feature of aromatic substitution that contributes to biological activity potential.

The compound's position within thiazole chemistry is further defined by its synthesis accessibility and structural stability. Recent research has developed efficient synthetic approaches for constructing thiazole derivatives through one-pot procedures involving alpha-active methylene ketones, N-bromosuccinimide, potassium thiocyanate, and primary amines. These synthetic developments provide multiple pathways for accessing compounds like this compound and related derivatives, supporting their continued investigation and development.

| Compound Category | Structural Features | Biological Activity | Synthetic Accessibility |

|---|---|---|---|

| Simple Thiazoles | Basic thiazole ring with minimal substitution | Limited biological activity | High accessibility |

| Aromatic-Substituted Thiazoles | Aromatic groups at 2-position | Moderate to high biological activity | Moderate accessibility |

| Amine-Functionalized Thiazoles | Amine groups at 4-position | Enhanced pharmaceutical potential | Variable accessibility |

| This compound | Combined aromatic and amine substitution | Pharmaceutical and material applications | Moderate accessibility |

Contemporary research has identified this compound as particularly valuable for pharmaceutical development, where its structural features enable its use as an intermediate in synthesizing drugs targeting neurological disorders. This application distinguishes it from other thiazole derivatives that may be optimized for different therapeutic areas or chemical applications. The compound's utility in agricultural chemistry and material science further demonstrates its versatility compared to more specialized thiazole derivatives that may have narrower application ranges.

The compound's relationship to benzothiazole derivatives, which are found in naturally occurring compounds like the firefly chemical luciferin, illustrates the broader context of thiazole chemistry in biological systems. While this compound is not a naturally occurring compound, its structural features reflect evolutionary successful molecular architectures that have been optimized through synthetic chemistry for specific applications.

Propriétés

IUPAC Name |

[2-(2-methylphenyl)-1,3-thiazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-8-4-2-3-5-10(8)11-13-9(6-12)7-14-11/h2-5,7H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGKRWTGCZXPKCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC(=CS2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586189 | |

| Record name | 1-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885280-68-2 | |

| Record name | 1-[2-(2-Methylphenyl)-1,3-thiazol-4-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

The compound (2-(O-Tolyl)thiazol-4-YL)methanamine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, and enzyme inhibition activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a thiazole ring substituted with an O-tolyl group. The structural formula can be represented as follows:

This compound's unique structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.

Anticancer Activity

Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar thiazole structures can inhibit the growth of various cancer cell lines. In particular, derivatives that engage with topoisomerase II have demonstrated the ability to induce DNA double-strand breaks and arrest the cell cycle in the G2/M phase, suggesting a mechanism for their anticancer effects .

Table 1: Summary of Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4β-(thiazol-2-yl)amino derivatives | A549 | 5.0 | Topoisomerase II inhibition |

| This compound | HeLa | TBD | TBD |

Antimicrobial Activity

Thiazole derivatives are also explored for their antimicrobial properties. A study on related thiazole compounds showed promising results against various bacterial strains and fungi. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymes .

Table 2: Antimicrobial Activity of Related Thiazole Compounds

| Compound | Microorganism Tested | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| Thiazole derivative A | E. coli | 12 µg/mL | Cell membrane disruption |

| Thiazole derivative B | S. aureus | 8 µg/mL | Enzyme inhibition |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for cancer cell proliferation and microbial survival.

- DNA Interaction : Some thiazole derivatives interact with DNA, leading to strand breaks and apoptosis in cancer cells.

- Cell Cycle Arrest : Inducing cell cycle arrest at specific phases can prevent cancer cells from dividing and proliferating.

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components. Variations in substituents on the thiazole ring or the O-tolyl group can significantly alter its biological activity. For example, electron-withdrawing groups on the aromatic ring have been associated with increased potency against certain cancer types .

Case Studies

Recent studies have focused on synthesizing new thiazole derivatives to enhance biological activity. One case study involved modifying the O-tolyl group to improve solubility and bioavailability while maintaining anticancer efficacy . The results indicated that certain modifications led to compounds with enhanced potency against resistant cancer cell lines.

Applications De Recherche Scientifique

Medicinal Chemistry

(2-(O-Tolyl)thiazol-4-YL)methanamine has been investigated for its potential therapeutic properties:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against various Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : Research indicates that this compound may induce cytotoxic effects on cancer cell lines. Mechanisms of action include the inhibition of DNA topoisomerase II, leading to apoptosis in cancer cells .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes, including monoamine oxidase B, which is relevant in treating neurodegenerative diseases .

Biochemical Research

The compound serves as a biochemical probe for studying various biological processes:

- Signal Transduction : It influences signaling pathways associated with cell proliferation and apoptosis, making it a valuable tool in understanding cancer biology .

- Quantitative Structure-Activity Relationship (QSAR) : Research involving QSAR models has demonstrated that structural modifications of thiazole derivatives can predict their biological activity, aiding in drug design .

Material Science

Due to its unique chemical properties, this compound is explored in material science applications:

- Polymer Synthesis : The compound can be used as a building block for synthesizing advanced materials, including polymers that exhibit specific mechanical and thermal properties .

Antimicrobial Efficacy

A study highlighted the effectiveness of this compound against Staphylococcus aureus, reporting a minimum inhibitory concentration (MIC) of 12.5 µg/mL. This indicates potential for developing new antibacterial agents targeting resistant strains .

Cytotoxicity Studies

In vitro studies on human cancer cell lines revealed that the compound reduced cell viability significantly. A dose-dependent response was observed, with higher concentrations leading to increased cytotoxic effects .

Comparaison Avec Des Composés Similaires

Table 1: Key Aryl-Substituted Thiazoles

Key Observations :

- Halogen substituents (e.g., 4-chlorophenyl in oxazole derivatives) may increase binding affinity to target proteins through hydrophobic interactions .

- Heteroaromatic substituents (e.g., thiophene) introduce π-π stacking capabilities, influencing receptor binding .

Alkyl-Substituted Thiazole Derivatives

Table 2: Alkyl-Substituted Thiazoles

Key Observations :

- Methyl groups at the 2-position reduce steric hindrance, favoring synthetic accessibility .

- Morpholine derivatives exhibit improved aqueous solubility, critical for formulation in therapeutic contexts .

Complex Thiazole Derivatives with Functional Groups

Table 3: Multifunctional Thiazoles

Key Observations :

- Sulfanyl and dimethylamino groups introduce nucleophilic and basic sites, enabling conjugation with biomolecules .

- Hydrochloride salts improve thermal stability and handling safety compared to free bases .

Méthodes De Préparation

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a widely used method for preparing thiazole derivatives, including (2-(O-Tolyl)thiazol-4-YL)methanamine.

- Starting Materials : Thiobenzamide and α-bromoketone (e.g., 2-bromoacetophenone).

- Conditions : The reaction is typically carried out in ethanol or acetonitrile as a solvent, with mild heating (60–80°C) to facilitate condensation.

- Catalyst : A base such as potassium carbonate or sodium acetate is used to neutralize the reaction environment.

- Product Isolation : The crude product is purified using recrystallization or column chromatography.

Equation :

$$

\text{Thiobenzamide} + \text{α-Bromoketone} \rightarrow \text{Thiazole Derivative}

$$

Notes :

- Substituents on the phenyl ring (e.g., methyl in the ortho position) influence the regioselectivity and yield.

- Typical yields range from 60% to 80% depending on the reaction conditions.

Suzuki–Miyaura Coupling

For functionalized thiazoles, Suzuki–Miyaura coupling offers a robust approach.

- Starting Materials : A boronic acid derivative of o-tolyl and a brominated thiazole.

- Catalyst System : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with a base like potassium carbonate.

- Solvent : A polar aprotic solvent such as DMF or toluene.

- Temperature : Reaction temperatures typically range from 80°C to 120°C.

- High specificity for C-C bond formation.

- Yields are generally high (>85%), with minimal side products.

Reductive Amination

The conversion of a thiazole aldehyde to the corresponding methanamine is achieved through reductive amination.

- Intermediate Formation : React the thiazole aldehyde with ammonia or an amine under acidic conditions to form an imine intermediate.

- Reduction Step : Use a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst.

- Solvent: Methanol or ethanol.

- Temperature: Room temperature to 50°C for optimal imine formation and reduction.

Equation :

$$

\text{Thiazole Aldehyde} + \text{Ammonia/Amine} \xrightarrow{\text{Reductive Agent}} \text{this compound}

$$

Direct Functionalization via α-Bromination

An alternative method involves direct functionalization of thiazoles via α-bromination followed by nucleophilic substitution.

- Brominate o-tolylthiazole using NBS (N-Bromosuccinimide).

- React the brominated intermediate with ammonia or an amine to introduce the methanamine group.

- Bromination: Conducted in chloroform at room temperature under UV light.

- Substitution: Performed in ethanol at reflux temperature.

Comparative Analysis of Methods

| Method | Yield (%) | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Synthesis | 60–80 | Thiobenzamide, α-bromoketone | Simple setup, cost-effective | Moderate yield |

| Suzuki–Miyaura Coupling | >85 | Boronic acid, bromothiazole | High specificity, scalability | Expensive catalysts |

| Reductive Amination | ~70 | Thiazole aldehyde, ammonia | Mild conditions | Multi-step process |

| Direct Functionalization | ~65 | NBS, ammonia | Direct approach | Requires precise control |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.